N-(3-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide and its derivatives often involves multi-step chemical processes. For example, compounds similar to the target chemical have been synthesized through reactions involving acetyl chloride and various aromatic aldehydes, followed by cyclization with hydrazine hydrate in ethanol. These processes highlight the complexity and precision required in synthesizing such compounds, ensuring the correct molecular structure and desired chemical properties (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(3-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been established using various spectroscopic techniques, including MS, IR, CHN, and NMR spectral data. These techniques provide detailed insights into the compound's structural framework, including the arrangement of atoms and the presence of functional groups, crucial for understanding its chemical behavior and reactivity (Wang et al., 2010).
Chemical Reactions and Properties
The compound's reactivity often involves its participation in various chemical reactions, such as 1,3-dipolar cycloaddition reactions, highlighting its utility in synthesizing heterocyclic compounds. These reactions are essential for expanding the chemical diversity and potential applications of this compound class in different scientific and industrial fields (Hunnur, Latthe, & Badami, 2005).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9(18)10-4-3-5-11(6-10)15-12(19)7-20-13-16-14-8-17(13)2/h3-6,8H,7H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRDDDFYQVWSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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